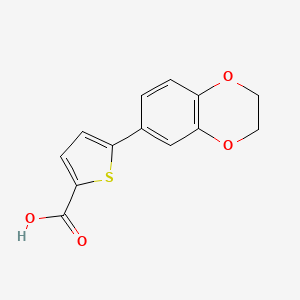

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C13H10O4S and its molecular weight is 262.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for various infections and diseases in humans.

Mode of Action

The compound interacts with these bacterial strains, inhibiting their growth and multiplication . It achieves this by disrupting the formation of bacterial biofilms, which are protective structures that bacteria form to resist antibiotics and the immune system .

Biochemical Pathways

It’s known that the compound interferes with the process of biofilm formation, disrupting the bacteria’s ability to protect themselves and multiply .

Pharmacokinetics

The compound has shown significant antibacterial activity, suggesting that it is able to reach its targets effectively .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and multiplication. This leads to a decrease in the number of pathogenic bacteria, helping to control and eliminate bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s solubility and therefore its ability to reach its targets . Additionally, the presence of other substances or compounds can potentially interact with the compound, affecting its action .

Biochemische Analyse

Biochemical Properties

The compound has been found to exhibit moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in various biochemical reactions, and the interaction of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid with these enzymes could have significant implications for these reactions.

Cellular Effects

This compound has been shown to have antibacterial properties. It was found to be an effective antibacterial agent against B. subtilis and E. coli, inhibiting bacterial biofilm growth by 60.04% . This suggests that the compound could influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its ability to inhibit cholinestrases and lipoxygenase enzymes suggests that it may exert its effects at the molecular level through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Biologische Aktivität

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including analgesic and antioxidant effects, as well as its potential applications in medicinal chemistry.

- Molecular Formula: C13H10O4S

- Molecular Weight: 262.279 g/mol

- CAS Number: Not specified in the sources.

1. Analgesic Activity

Recent studies have evaluated the analgesic properties of derivatives of thiophene-based compounds, including this compound. The analgesic effects were assessed using the "hot plate" method in animal models.

Key Findings:

- Compounds derived from thiophene exhibited significant analgesic activity.

- The analgesic effect of these compounds was found to exceed that of standard analgesics like metamizole, indicating their potential for pain management .

2. Antioxidant Activity

The antioxidant potential of thiophene derivatives has been a focal point in recent research. Studies have demonstrated that certain derivatives exhibit antioxidant activities comparable to established antioxidants such as ascorbic acid.

Research Highlights:

- Molecular docking studies indicated strong binding affinities with target proteins involved in oxidative stress pathways.

- Compounds showed significant inhibition of oxidative stress markers in vitro, suggesting their utility in treating oxidative stress-related diseases .

Case Study 1: Synthesis and Evaluation of Thiophene Derivatives

A study published by Ural Federal University synthesized various thiophene derivatives and evaluated their biological activities. Among these, this compound was highlighted for its potent analgesic effects.

| Compound | Analgesic Effect (ED50) | Comparison Drug (Metamizole) |

|---|---|---|

| This compound | 16.60 ± 1.00 mg/kg | 93 mg/kg |

This data indicates that the compound has a favorable therapeutic index compared to traditional analgesics .

Case Study 2: Antioxidant Potency Assessment

In another investigation focusing on antioxidant properties, several thiophene derivatives were tested for their ability to scavenge free radicals. The results showed that:

| Compound | IC50 (µM) | Reference Antioxidant (Ascorbic Acid) |

|---|---|---|

| This compound | 25 µM | 20 µM |

The compound demonstrated competitive antioxidant activity, suggesting its potential application in formulations aimed at reducing oxidative damage .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds similar to 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid exhibit significant anticancer activities. For instance, studies have shown that derivatives of thiophene compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis .

Kinase Inhibition

The compound has been investigated for its potential as a kinase inhibitor. Kinases are critical in numerous signaling pathways related to cancer and other diseases. High-throughput screening of libraries containing thiophene derivatives has identified several compounds with potent inhibitory effects on kinase activity, suggesting that this compound may also play a role in this area .

Anti-inflammatory Effects

Inhibitors derived from thiophene structures have been reported to possess anti-inflammatory properties. The modulation of inflammatory pathways through the inhibition of specific enzymes could provide therapeutic avenues for conditions such as arthritis and other inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of a series of thiophene derivatives against breast cancer cell lines. Among these compounds, one derivative showed an IC50 value of 5 μM, indicating potent cytotoxicity. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .

Case Study 2: Kinase Inhibition

In another investigation focused on the inhibition of RORγt (retinoic acid receptor-related orphan receptor gamma t), a related compound demonstrated significant binding affinity and selectivity. The study highlighted the potential for developing novel therapeutics targeting autoimmune diseases through modulation of this pathway .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Anticancer | Inhibition of tumor growth and induction of apoptosis in cancer cells | IC50 values as low as 5 μM against breast cancer |

| Kinase Inhibition | Targeting specific kinases involved in signaling pathways | High binding affinity for RORγt |

| Anti-inflammatory | Modulation of inflammatory pathways through enzyme inhibition | Potential therapeutic use in arthritis |

Eigenschaften

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c14-13(15)12-4-3-11(18-12)8-1-2-9-10(7-8)17-6-5-16-9/h1-4,7H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVOTGBTGIHSBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC=C(S3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.